Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an amino group, and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-(((2-methoxyphenethyl)amino)methyl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenethyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-methoxybenzoate: Similar structure but lacks the phenethyl group.
Methyl 4-aminobenzoate: Lacks both the methoxy and phenethyl groups.
Methyl 4-(((4-methoxyphenyl)amino)methyl)benzoate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is unique due to the presence of both the methoxyphenethyl and benzoate ester groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(2-methoxyphenyl)ethylamino]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-6-4-3-5-15(17)11-12-19-13-14-7-9-16(10-8-14)18(20)22-2/h3-10,19H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKIYXTWZHJNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191838 | |
Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329774-40-5 | |
Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329774-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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